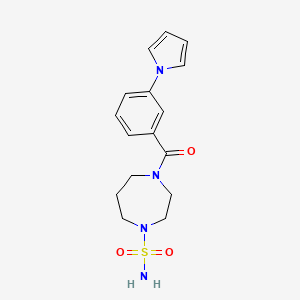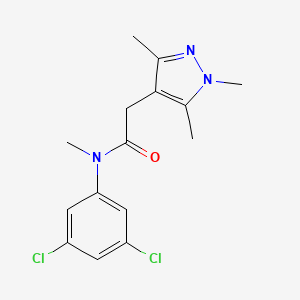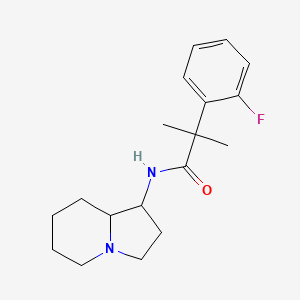
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFP-10917 and is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and is essential for the proliferation of cancer cells, making it a promising target for cancer therapy.
作用机制
DFP-10917 exerts its anti-cancer effects by inhibiting 3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea, which is required for the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to replicate and undergo cell death.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition, DFP-10917 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of DFP-10917 is its potency and selectivity for 3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea inhibition. This makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells. However, one limitation of DFP-10917 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of DFP-10917. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the mechanisms of resistance to DFP-10917, as this can provide insights into the development of more effective cancer therapies. Additionally, the use of DFP-10917 in combination with other anti-cancer agents should be further explored to identify synergistic effects and improve therapeutic outcomes.
合成方法
DFP-10917 can be synthesized using a multi-step synthetic route that involves the reaction of 2,4-difluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The final step involves the reaction of the intermediate with 3-chloro-1,2-propanediol and triethylamine.
科学研究应用
DFP-10917 has been extensively studied for its potential use as an anti-cancer agent. Several studies have shown that DFP-10917 can inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, DFP-10917 has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as 5-fluorouracil and cisplatin.
属性
IUPAC Name |
3-(2,4-difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O3/c13-9-2-3-11(10(14)8-9)15-12(19)16(5-7-18)4-1-6-17/h2-3,8,17-18H,1,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNFFBHENEMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)N(CCCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1-(2-hydroxyethyl)-1-(3-hydroxypropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)
![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573842.png)
![[2-(1-ethylpyrrolidin-2-yl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7573850.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)

![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)


![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)